3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone
Overview
Description
3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone (DMTMBP) is a synthetic compound that has been used in a variety of scientific research applications. It is an important organic compound that has been used in the synthesis of several other compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the development of pharmaceuticals. For example, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used as a starting material for the synthesis of a variety of other compounds, including 1-chloro-3,5-dimethyl-4'-thiomorpholinomethylbenzophenone (C3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone), which has been used in the synthesis of a number of drugs. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used in the study of its biochemical and physiological effects, including its ability to inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. Finally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used in the development of pharmaceuticals, including drugs for the treatment of inflammation and pain.
Mechanism Of Action
3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. Inhibition of COX results in decreased production of pro-inflammatory compounds, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of 5-LOX results in decreased production of leukotrienes, which are also involved in the inflammatory response.
Biochemical And Physiological Effects
3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have antinociceptive, anti-allergic, and anticonvulsant effects. Finally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have antioxidant and anti-cancer effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone in laboratory experiments is its low cost and availability. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone is relatively stable and has a low toxicity profile. However, there are some limitations to using 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone in laboratory experiments, including its relatively low solubility in water and its limited shelf-life.
Future Directions
Given the potential of 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone as an anti-inflammatory, analgesic, and antipyretic agent, there are many potential future directions for research. These include further studies of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals and other compounds. Additionally, further research into its mechanism of action, as well as its advantages and limitations for laboratory experiments, may lead to improved methods of synthesis and greater understanding of its effects. Finally, further research into its potential anti-cancer and antioxidant effects may lead to the development of more effective treatments for a variety of diseases and conditions.
properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDACCGCXFEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642922 | |
Record name | (3,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-81-5 | |
Record name | (3,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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